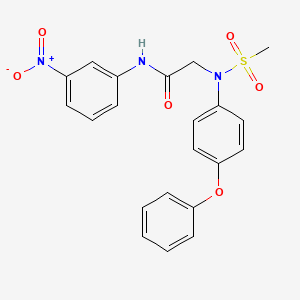![molecular formula C22H21ClN4O3 B4628070 ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)
ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
説明
This compound belongs to a class of chemicals that are synthesized through complex organic reactions, involving multiple steps and specific conditions to achieve the desired molecular structure. These compounds are typically explored for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves catalytic reactions, such as the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, leading to carbonylation at a C−H bond in the piperazine ring. This process is significant as it introduces carbonyl groups into the piperazine ring, enhancing the molecule's reactivity and potentially its pharmacological activity (Ishii et al., 1997).
科学的研究の応用
Synthesis and Structural Characterization
Research has been conducted on the synthesis of related quinoline and piperazine derivatives, exploring novel synthetic routes and reactions. For example, Moustafa (2000) investigated the synthesis and reactions of quinoxalinecarboazides, showcasing the versatility of quinoline derivatives in chemical synthesis. Similarly, Ishii et al. (1997) demonstrated a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene, highlighting the reactivity of piperazine rings in the presence of catalytic amounts of Rh4(CO)12 (Moustafa, 2000) (Ishii et al., 1997).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of quinoline and piperazine derivatives. Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with significant in vivo activity against Mycobacterium tuberculosis, indicating the potential of these compounds in antibacterial therapy. Srinivasan et al. (2010) explored fluoroquinolone derivatives for their antibacterial and antifungal activities, revealing promising antimicrobial properties (Shindikar & Viswanathan, 2005) (Srinivasan et al., 2010).
Synthetic Methodologies and Chemical Reactions
The synthesis and reactivity of compounds structurally related to ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate have been widely studied, providing insights into the development of new synthetic methodologies. Patel et al. (2012) synthesized a novel series of thiazolidinones, showcasing the utility of heterocyclic compounds in the development of antimicrobial agents. These studies illustrate the chemical diversity and potential of quinoline and piperazine derivatives in various applications (Patel et al., 2012).
Applications in Material Science
Research on the applications of quinoline and piperazine derivatives extends beyond pharmaceuticals into materials science. Ahmad et al. (2012) explored the synthesis of metal–organic hybrid materials using flexible and rigid nitrogen-based ligands, indicating the potential of these compounds in the development of novel materials with unique properties (Ahmad et al., 2012).
特性
IUPAC Name |
ethyl 4-(6-chloro-2-pyridin-4-ylquinoline-4-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-30-22(29)27-11-9-26(10-12-27)21(28)18-14-20(15-5-7-24-8-6-15)25-19-4-3-16(23)13-17(18)19/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDYLRLRVVJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[6-chloro-2-(pyridin-4-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4627990.png)
![ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4627998.png)

![1-[(4-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4628012.png)
![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4628020.png)
![1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)
![1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4628032.png)
![1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4628043.png)
![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)
![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)
![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)
![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)
![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)